4-Aminobiphenyl-3-sulfonic acid chemical properties
4-Aminobiphenyl-3-sulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Aminobiphenyl-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobiphenyl-3-sulfonic acid (C₁₂H₁₁NO₃S) is a bifunctional organic compound integrating the structural motifs of 4-aminobiphenyl and benzenesulfonic acid. This unique combination of a primary aromatic amine and a strongly acidic sulfonic acid group on a biphenyl backbone imparts amphoteric properties and provides multiple reaction sites, making it a molecule of interest for advanced synthesis. Its structural relationship to 4-aminobiphenyl, a known carcinogen, necessitates a thorough understanding of its properties for safe handling and application. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for professionals in chemical research and drug development.
Molecular Structure and Physicochemical Properties
4-Aminobiphenyl-3-sulfonic acid is characterized by a biphenyl core, with an amino group (-NH₂) at the 4-position of one phenyl ring and a sulfonic acid group (-SO₃H) at the 3-position of the same ring. The presence of the electron-donating amino group and the strongly electron-withdrawing sulfonic acid group influences the electronic distribution and reactivity of the aromatic system.
Caption: Molecular structure of 4-Aminobiphenyl-3-sulfonic acid.
Table 1: Physicochemical Properties of 4-Aminobiphenyl-3-sulfonic acid
| Property | Value | Source |
| IUPAC Name | 2-amino-5-phenylbenzenesulfonic acid | [] |
| CAS Number | 3365-88-6 | |
| Molecular Formula | C₁₂H₁₁NO₃S | [] |
| Molecular Weight | 249.29 g/mol | [] |
| Appearance | Expected to be a crystalline solid. The parent compound, 4-aminobiphenyl, is a colorless solid that darkens on air exposure.[2][3] | N/A |
| Solubility | Expected to have some solubility in water due to the polar sulfonic acid and amino groups. The parent 4-aminobiphenyl is slightly soluble in cold water but soluble in hot water.[3][4][5] | N/A |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)N)S(=O)(=O)O | [] |
| InChI Key | SCMXWXFLUFQKOW-UHFFFAOYSA-N | [] |
Synthesis and Purification
The most direct synthetic route to 4-Aminobiphenyl-3-sulfonic acid is the electrophilic sulfonation of 4-aminobiphenyl. The electron-donating amino group activates the ring and directs the incoming electrophile (the sulfo group) primarily to the ortho position (position 3), which is sterically less hindered than the other ortho position (position 5).
Reaction Principle
The reaction involves treating 4-aminobiphenyl with a potent sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid). The amino group is first protonated under the strongly acidic conditions to form an ammonium salt. The sulfonation then proceeds via electrophilic attack of SO₃ on the aromatic ring. High temperatures are typically required to facilitate the reaction.
Caption: General workflow for the synthesis and purification of 4-Aminobiphenyl-3-sulfonic acid.
Experimental Protocol: Sulfonation of 4-Aminobiphenyl
This protocol is adapted from established methods for the sulfonation of aromatic amines.[6][7] Extreme caution is required due to the carcinogenic nature of the starting material and the corrosive reagents.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an air condenser.
-
Charging Reactants: Carefully add 1.0 equivalent of 4-aminobiphenyl to the flask. Under constant stirring, slowly add 2.0-3.0 equivalents of 98% sulfuric acid or 20% oleum. The addition is exothermic and should be controlled.
-
Sulfonation: Heat the reaction mixture using an oil bath to 180-190°C for 2-4 hours. Monitor the reaction progress using a suitable technique like TLC, if a method is developed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from hot water to yield the final product.[6]
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (~7.0-8.0 ppm). The protons on the sulfonated ring will be influenced by both the -NH₂ and -SO₃H groups, leading to distinct shifts. The protons on the unsubstituted phenyl ring will appear as a separate spin system. - Amine Protons: A broad singlet corresponding to the -NH₂ protons, which may exchange with D₂O. - Sulfonic Acid Proton: A very broad singlet for the acidic -SO₃H proton, often not observed or exchanged. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~115-150 ppm). The carbon attached to the amino group (C4) will be shifted upfield, while the carbon attached to the sulfonic acid group (C3) will be shifted downfield. The carbon at the biphenyl linkage (C5) and the ipso-carbon of the second ring will also be identifiable. |
| FT-IR (cm⁻¹) | - N-H Stretching: Two bands characteristic of a primary amine around 3300-3500 cm⁻¹. - S=O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonate group, expected around 1350 cm⁻¹ and 1150 cm⁻¹.[10] - S-O Stretching: A band around 900-930 cm⁻¹ corresponding to the S-O single bond.[10] - Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 249.29. - Fragmentation: Expect loss of SO₃ (80 Da) or SO₂ (64 Da) as characteristic fragmentation pathways. |
Chemical Reactivity and Stability
The reactivity of 4-Aminobiphenyl-3-sulfonic acid is dictated by its three main components: the aromatic amine, the sulfonic acid, and the biphenyl ring system.
-
Amino Group (-NH₂): As a primary aromatic amine, it is weakly basic and can be readily protonated. It can undergo diazotization with nitrous acid to form a diazonium salt, a versatile intermediate for introducing various functional groups. It can also be acetylated or alkylated.[11][12]
-
Sulfonic Acid Group (-SO₃H): This is a strong acid group, making the overall molecule acidic. It can form salts with bases. Under harsh conditions (e.g., high-temperature hydrolysis), it can be removed.
-
Biphenyl Ring: The aromatic rings can undergo further electrophilic substitution, although the existing substituents will direct the position of attack and may require forcing conditions due to the deactivating effect of the sulfonic acid group.
Sources
- 2. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR [m.chemicalbook.com]
- 9. 4-Aminotoluene-3-sulfonic acid(88-44-8) IR Spectrum [chemicalbook.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. 4-AMINOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. echemi.com [echemi.com]
